molecular formula C12H19NO B13216864 (2-Methoxyethyl)(1-phenylpropyl)amine

(2-Methoxyethyl)(1-phenylpropyl)amine

Cat. No.: B13216864
M. Wt: 193.28 g/mol
InChI Key: OZQABAIYCBVBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C12H19NO It is a derivative of amine, characterized by the presence of a methoxyethyl group and a phenylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(1-phenylpropyl)amine typically involves the reaction of 2-methoxyethylamine with 1-phenylpropyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2-methoxyethylamine attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(1-phenylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Methoxyethyl)(1-phenylpropyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect the expression of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethyl)(3-phenylpropyl)amine
  • 2-Methoxyethylamine
  • 1-Phenylpropylamine

Uniqueness

(2-Methoxyethyl)(1-phenylpropyl)amine is unique due to the presence of both a methoxyethyl group and a phenylpropyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-phenylpropan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-12(13-9-10-14-2)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3

InChI Key

OZQABAIYCBVBFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.